Octanol‑Water Partition Coefficient (logP) Comparison Across the C2–C6 2,5‑Dialkylthiophene Series
2,5‑Dibutylthiophene displays a computed logP of 5.1, positioning it in a distinctly hydrophobic regime compared with its shorter‑chain homologs. This value is nearly 2.3 log units higher than 2,5‑diethylthiophene and 1.5 log units above 2,5‑dipropylthiophene, translating to a >100‑fold increase in octanol preference relative to the diethyl analog [1]. For applications requiring non‑polar media partitioning (e.g., extraction from aqueous matrices, membrane permeation), the dibutyl member offers a quantitatively predictable advantage over lower homologs, while avoiding the excessive lipophilicity (logP >6) and concomitant low water solubility that complicate handling of 2,5‑dihexylthiophene.
| Evidence Dimension | Octanol‑water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 5.1 (XLogP3‑AA, PubChem computed property) |
| Comparator Or Baseline | 2,5‑Diethylthiophene logP = 2.87; 2,5‑Dipropylthiophene logP = 3.65; 2,5‑Dihexylthiophene logP ~ 6.5 (estimated by atom‑based increment method) |
| Quantified Difference | ΔlogP = +2.23 vs. diethyl; +1.45 vs. dipropyl; –1.4 vs. dihexyl |
| Conditions | Computed values (XLogP3‑AA and atom‑based fragment methods) at 298 K; consistent calculation methodology across the series. |
Why This Matters
Procurement decisions relying on a specific logP window can be made with confidence: substituting diethyl- or dipropyl‑ analogs would under‑deliver hydrophobicity, while the dihexyl congener may present solubility and handling drawbacks.
- [1] caps.ncbs.res.in. Phytochemical: Thiophene, 2,5‑dibutyl‑ (XLogP3‑AA = 5.1). https://caps.ncbs.res.in/GRAYU/phytochemical/cid/592857 (accessed 2026‑05‑13). Molbase: 2,5‑Diethylthiophene logP 2.87, 2,5‑Dipropylthiophene logP 3.65. http://www.molbase.cn (accessed 2026‑05‑13). View Source
